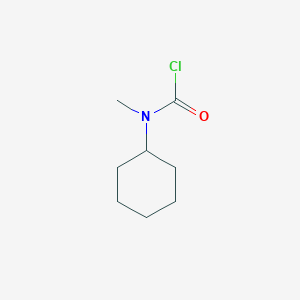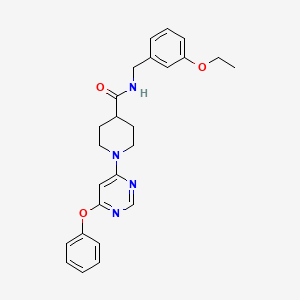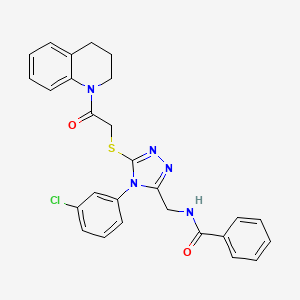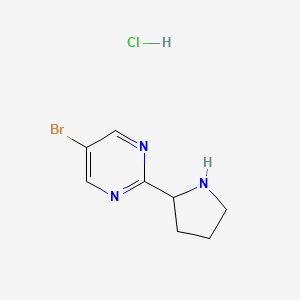
6-Fluoro-5-hydroxy-1,3-dihydroindol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis Techniques and Molecular Imaging
Synthesis of Hydroindolenones and Hydroquinolenones : A study outlines a method for synthesizing methoxy or fluoro hydroindolenones and hydroquinolenones through the oxidation of corresponding 4-substituted open-chain phenolds, followed by an intramolecular conjugate addition. This process illustrates the broader synthetic utility of fluorinated indolenones in creating structurally diverse compounds (Karam et al., 1999).
Molecular Imaging Probes : Another research highlights the development of a fluorogenic substrate for 3alpha-hydroxysteroid dehydrogenases (3alpha-HSD), including human enzymes. This study is significant for illustrating the application of fluorinated compounds in designing redox optical switches for molecular imaging, underscoring the potential of such compounds in biomedical analysis (Yee et al., 2004).
Photophysical Studies
- Solution Phase Photophysics : A detailed photophysical characterization of novel fluorophores derived from tetrahydro-1H-carbazol-1-one demonstrates the sensitivity of these compounds to solvent polarity. This research contributes to understanding the photophysical behavior of fluorinated indolenone derivatives and their potential applications in fluorescence-based analytical techniques (Ghosh et al., 2013).
Electrophilic Fluorination
- Fluorination Using Hypervalent Iodine Reagent : The use of a fluoroiodane reagent derived from fluoride for the electrophilic fluorination of ketoesters and diketones is discussed. This method emphasizes the utility of fluorinated reagents in introducing fluorine atoms into organic molecules, relevant for the synthesis of fluorinated indolenones (Geary et al., 2013).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : The synthesis of urea/thiourea derivatives from fluorooxindoles and their evaluation for antimicrobial activities exemplify the potential of fluorinated compounds in developing new antimicrobial agents. This area of research underscores the broader applicability of fluorinated indolenones in medicinal chemistry (Mannam et al., 2020).
Propriétés
IUPAC Name |
6-fluoro-5-hydroxy-1,3-dihydroindol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-3-6-4(1-7(5)11)2-8(12)10-6/h1,3,11H,2H2,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWYNBJTABHLQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-5-hydroxy-1,3-dihydroindol-2-one | |
CAS RN |
1894899-64-9 |
Source


|
| Record name | 6-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2938982.png)
![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2938983.png)

![(E)-2-(4-Chlorophenyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)ethenesulfonamide](/img/structure/B2938987.png)

![{2-[4-(1,3-Benzoxazol-2-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/no-structure.png)
![7-Methyl-4-azaspiro[2.5]octane;hydrochloride](/img/structure/B2938991.png)
![1-(2-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2938993.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(4-methoxybenzyl)propanamide](/img/structure/B2938995.png)
![N-(2-methyl-5-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2938996.png)


